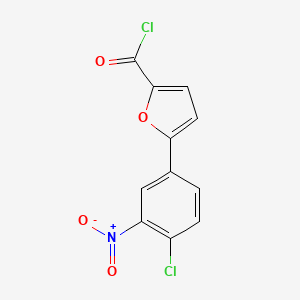

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride

Description

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is a furan-based acyl chloride with a substituted phenyl group at the 5-position of the furan ring. Its molecular formula is C₁₁H₅Cl₂NO₄, featuring a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides and esters via nucleophilic acyl substitution reactions. The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles .

Properties

IUPAC Name |

5-(4-chloro-3-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO4/c12-7-2-1-6(5-8(7)14(16)17)9-3-4-10(18-9)11(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASHGRDOYUBRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378177 | |

| Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638160-09-5 | |

| Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and furan-2-carboxylic acid.

Formation of Intermediate: The aldehyde group of 4-chloro-3-nitrobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the furan ring.

Chlorination: Finally, the compound is chlorinated using thionyl chloride (SOCl2) to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the furan ring.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 5-(4-Chloro-3-aminophenyl)furan-2-carbonyl chloride.

Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Organic Synthesis

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its carbonyl chloride functionality allows for various reactions:

- Nucleophilic Substitution : The carbonyl chloride group readily reacts with nucleophiles to form amides and esters.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may alter the compound's biological activity.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to produce biaryl compounds.

Reaction Summary:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Amines, Alcohols |

| Reduction | Amines | Hydrogen gas, Pd/C |

| Coupling | Biaryl Compounds | Palladium catalysts, Boronic acids |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets:

-

Antimicrobial Activity : Studies have shown that derivatives exhibit significant efficacy against bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) are promising:

Compound Target Bacteria MIC (μg/mL) This compound Mycobacterium tuberculosis 3.125 5-(4-Nitrophenyl)furan-2-carboxylic acid Staphylococcus aureus 12.5 - Antitubercular Activity : It targets iron acquisition mechanisms in mycobacterial species, crucial for their survival. Co-crystallization studies revealed interactions with specific proteins involved in these pathways.

Material Science

In material science, this compound is used to prepare advanced materials and polymers due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies

- Study on Antimicrobial Activity : Research indicated that furan derivatives, including this compound, exhibit high tuberculostatic activity against resistant strains of Mycobacterium tuberculosis when appropriately substituted at the furan ring.

- Molecular Interaction Analysis : Co-crystallization experiments demonstrated binding interactions between this compound and MbtI from M. tuberculosis, providing structural insights into its antitubercular activity.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride involves its reactive functional groups:

Carbonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.

Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.

Furan Ring: The furan ring can interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | Substituent Positions (Phenyl Ring) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride | Cl (4), NO₂ (3) | C₁₁H₅Cl₂NO₄ | Not explicitly provided | Target compound; meta-nitro, para-chloro |

| 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | Cl (2), NO₂ (4) | C₁₁H₅Cl₂NO₄ | 380594-11-6 | Ortho-chloro, para-nitro substitution |

| 5-(2-Chloro-5-nitrophenyl)-2-furoyl chloride | Cl (2), NO₂ (5) | C₁₁H₅Cl₂NO₄ | 380594-11-6* | Ortho-chloro, meta-nitro substitution |

| 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | Cl (4), CF₃ (2)† | C₁₂H₅ClF₃O₂ | Not explicitly provided | Trifluoromethyl at furan 2-position; carbonyl at 3-position |

Key Observations:

- Substituent Position Effects : The nitro and chloro group positions significantly alter electronic and steric properties. For example, the target compound’s nitro group at the phenyl 3-position (meta) creates a distinct electron-withdrawing effect compared to analogs with nitro at 4 (para) or 5 (meta) positions .

Reactivity Differences:

- Electrophilicity : The target compound’s nitro group at the phenyl 3-position enhances electrophilicity at the carbonyl carbon compared to para-nitro analogs, facilitating faster nucleophilic attacks .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro-4-nitrophenyl) exhibit reduced reactivity in bulkier nucleophilic environments due to steric hindrance .

Physical Properties and Crystallography

- Melting Points and Solubility : Substituent positions influence melting points and solubility. Para-nitro analogs generally exhibit higher melting points due to symmetric crystal packing, whereas meta-nitro derivatives (like the target compound) may display lower solubility in polar solvents .

- Crystal Packing : Hydrogen bonding patterns, analyzed via tools like SHELX and WinGX , reveal that the nitro group’s position affects intermolecular interactions. For instance, the target compound’s meta-nitro group may form weaker hydrogen bonds compared to para-nitro analogs, leading to less dense crystal structures .

Biological Activity

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C₁₁H₈ClN₃O₄

- Molecular Weight : 287.65 g/mol

The structure features a furan ring substituted with a carbonyl chloride group and a 4-chloro-3-nitrophenyl moiety, which enhances its electrophilic character, making it reactive towards nucleophiles .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may participate in hydrogen bonding and electrostatic interactions with various biological targets.

- Interaction with Proteins : The furan ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . Furan derivatives have been documented to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that furan derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it exhibits antiproliferative effects on cancer cell lines. For instance, related nitro-containing compounds have shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiproliferative Effects : A study reported that derivatives of furan compounds exhibited IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, demonstrating significant pro-apoptotic effects .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of synthesized furan derivatives against various strains, revealing moderate to good activity compared to standard antibiotics like ciprofloxacin .

- Mechanistic Studies : Research indicates that the mechanism by which these compounds exert their effects may involve modulation of oxidative stress pathways, leading to increased cell death in cancer cells while sparing healthy cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Cell wall synthesis inhibition |

| Escherichia coli | Not specified | Cell wall synthesis inhibition | |

| Anticancer | CLL cell lines (HG-3, PGA-1) | 0.17 - 2.69 | ROS generation, apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.